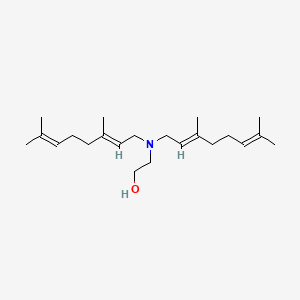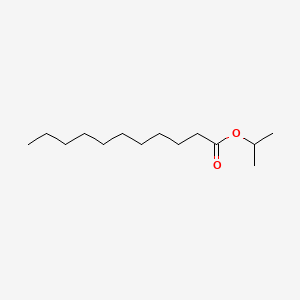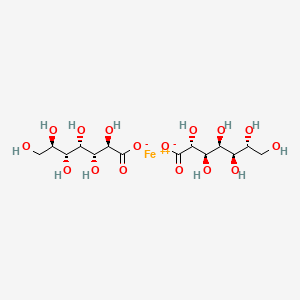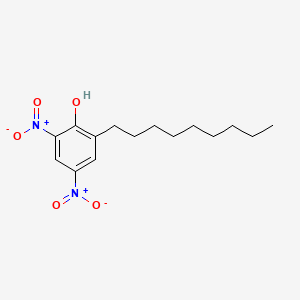
Phenol, 2,4-dinitro-6-nonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,4-dinitro-6-nonyl- is an organic compound that belongs to the class of dinitrophenols. It is characterized by the presence of two nitro groups (-NO2) and a nonyl group (-C9H19) attached to a phenol ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 2,4-dinitro-6-nonyl- can be synthesized through a series of nitration and alkylation reactions. The process typically involves the nitration of phenol to introduce nitro groups at the 2 and 4 positions, followed by the alkylation of the phenol ring to attach the nonyl group at the 6 position. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure selective nitration .
Industrial Production Methods
In an industrial setting, the production of Phenol, 2,4-dinitro-6-nonyl- involves large-scale nitration and alkylation processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,4-dinitro-6-nonyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated phenols and other substituted products.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,4-dinitro-6-nonyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on biological systems, including its role as an uncoupling agent in oxidative phosphorylation.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2,4-dinitro-6-nonyl- involves its ability to uncouple oxidative phosphorylation in mitochondria. This leads to the dissipation of the proton gradient across the mitochondrial membrane, resulting in the production of heat instead of ATP. The compound targets the mitochondrial electron transport chain, disrupting the normal process of ATP synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: A closely related compound with similar uncoupling properties but without the nonyl group.
2,4-Dinitro-6-methylphenol: Another dinitrophenol derivative with a methyl group instead of a nonyl group.
2,4-Dinitro-6-ethylphenol: Similar structure with an ethyl group in place of the nonyl group
Uniqueness
Phenol, 2,4-dinitro-6-nonyl- is unique due to the presence of the nonyl group, which imparts distinct chemical and physical properties. This structural difference can influence its solubility, reactivity, and interaction with biological systems, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
4099-67-6 |
|---|---|
Molekularformel |
C15H22N2O5 |
Molekulargewicht |
310.35 g/mol |
IUPAC-Name |
2,4-dinitro-6-nonylphenol |
InChI |
InChI=1S/C15H22N2O5/c1-2-3-4-5-6-7-8-9-12-10-13(16(19)20)11-14(15(12)18)17(21)22/h10-11,18H,2-9H2,1H3 |
InChI-Schlüssel |
HQSOWTFKIVOSPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




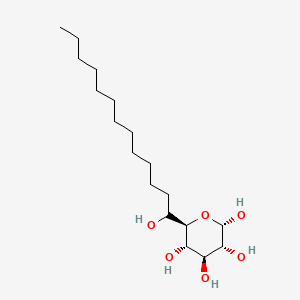
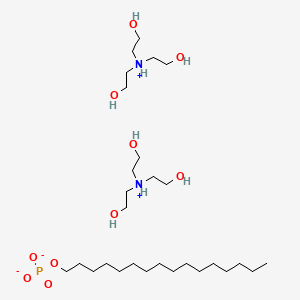

![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)
![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)


